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Abstract
This document provides a detailed guide to the structural elucidation of D-penicillamine
disulfide using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for

one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The application of these techniques is crucial for the unambiguous confirmation of the

molecular structure, which is essential for quality control, drug development, and research

applications.

Introduction
D-penicillamine disulfide is the oxidized dimer of D-penicillamine, a chelating agent used in

the treatment of Wilson's disease and rheumatoid arthritis. The formation of the disulfide bond

is a critical aspect of its chemistry and metabolism. Accurate structural characterization is

therefore paramount. NMR spectroscopy is a powerful non-destructive technique that provides

detailed information about the molecular structure, connectivity, and chemical environment of

atoms within a molecule. This note describes the application of a suite of NMR experiments for

the complete structural assignment of D-penicillamine disulfide.
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D-penicillamine disulfide is a symmetrical molecule formed by the oxidation of two D-

penicillamine molecules, resulting in a disulfide linkage.

Molecular Formula: C₁₀H₂₀N₂O₄S₂[1]

Molecular Weight: 296.41 g/mol

IUPAC Name: (2S,2'S)-3,3'-disulfanediylbis(2-amino-3-methylbutanoic acid)[1]

Due to the symmetry of the molecule, the number of unique signals in the NMR spectra is

halved.

NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for D-
penicillamine disulfide. The data is compiled from literature and predicted values. All spectra

are typically recorded in deuterium oxide (D₂O) to exchange the labile amine (-NH₂) and

carboxylic acid (-COOH) protons.

¹H NMR Data
Protons Chemical Shift (δ) ppm Multiplicity

-CH₃ (gem-dimethyl) ~1.42, ~1.51 Singlet (s)

-CH- (α-proton) ~3.77 Singlet (s)

Note: The two methyl groups are diastereotopic due to the chiral center and are therefore

expected to have distinct chemical shifts.[2] The α-proton is adjacent to the chiral center.

¹³C NMR Data
Carbon Atom Chemical Shift (δ) ppm

-CH₃ (gem-dimethyl) ~25-30

C(CH₃)₂ ~55-60

-CH- (α-carbon) ~65-70

-COOH (carboxyl) ~175-180
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Note: These are approximate chemical shift ranges and can vary based on solvent and pH.

Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data for the structural

elucidation of D-penicillamine disulfide.

Sample Preparation
Weigh approximately 5-10 mg of D-penicillamine disulfide.

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
Objective: To determine the number of different types of protons and their chemical

environments.

Instrument: 500 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: zg30 (or similar)

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 12 ppm
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Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform.

Phase and baseline correct the spectrum. Reference the residual HDO peak to 4.79 ppm.

¹³C NMR Spectroscopy
Objective: To determine the number of different types of carbon atoms.

Instrument: 500 MHz NMR Spectrometer (with 125 MHz for ¹³C)

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 200 ppm

Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform.

Phase and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are

near each other in the molecule.

Instrument: 500 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: cosygpqf
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Number of Scans: 4

Increments in F1: 256

Relaxation Delay: 2.0 s

Spectral Width (F1 and F2): 10 ppm

Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier

transform. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

Instrument: 500 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: hsqcedetgpsisp2.2

Number of Scans: 8

Increments in F1: 256

Relaxation Delay: 2.0 s

Spectral Width (F2 - ¹H): 10 ppm

Spectral Width (F1 - ¹³C): 180 ppm

Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D

Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
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Objective: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C).

Instrument: 500 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: hmbcgplpndqf

Number of Scans: 16

Increments in F1: 256

Relaxation Delay: 2.0 s

Spectral Width (F2 - ¹H): 10 ppm

Spectral Width (F1 - ¹³C): 200 ppm

Long-range coupling delay (¹JCH): Optimized for 8 Hz

Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier

transform.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow for elucidating the structure of D-
penicillamine disulfide from the acquired NMR data.
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1D NMR Analysis

2D NMR Analysis
Data Interpretation

¹H NMR Spectrum

Identify Proton Signals
(Chemical Shift, Multiplicity)

¹³C NMR Spectrum

Identify Carbon Signals
(Chemical Shift) COSY Spectrum

Establish ¹H-¹H Connectivity

HSQC Spectrum

Establish ¹H-¹³C One-Bond Connectivity

HMBC Spectrum

Establish Long-Range ¹H-¹³C Connectivity

Final Structure Confirmation
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Caption: Workflow for NMR-based structural elucidation.

Visualization of NMR Correlations
The following diagram illustrates the key expected HMBC correlations that would confirm the

carbon skeleton of D-penicillamine disulfide.
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D-Penicillamine Disulfide Monomer Unit
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Caption: Expected key HMBC correlations for D-penicillamine disulfide.
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Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC)

NMR spectroscopy provides a robust and definitive method for the structural elucidation of D-
penicillamine disulfide. The protocols and data presented in this application note serve as a

comprehensive guide for researchers in pharmaceutical and chemical analysis to ensure the

identity and purity of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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